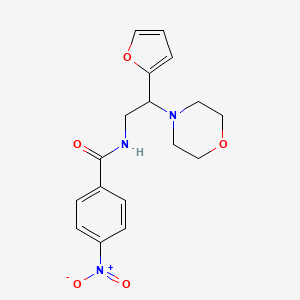

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a chemical entity that appears to be related to various nitrobenzamide derivatives, which are known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a nitrobenzamide moiety. For instance, nitrofurantoin (NF) is an antibacterial agent that forms molecular complexes with various bases and has been studied for its structural and thermochemical properties . Another related compound is a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, which has been synthesized and characterized, indicating the versatility of the nitrobenzamide group in forming metal complexes . Additionally, derivatives of nitrofuran have been synthesized as dual inhibitors of inflammation and tuberculosis, showcasing the potential pharmacological applications of such compounds .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and methodologies. For example, the synthesis of nitrofurantoin solvates and co-crystal solvates involves the formation of molecular complexes with different solvents and bases, which are then characterized by crystal structure analysis . Similarly, the synthesis of the nickel(II) complex of a related nitrobenzamide compound involves the use of spectroscopic techniques and single-crystal X-ray diffraction to confirm the formation of the metal complex . These studies provide insights into the possible synthetic routes that could be applied to this compound, suggesting that similar methodologies could be employed.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is typically analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of nitrofurantoin solvates reveals the presence of N–H⋯N heterosynthons, which are important for the stability of the molecular complexes . The nickel(II) complex of a related nitrobenzamide compound also undergoes structural analysis to determine its cis-configuration and coordination environment . These analyses are crucial for understanding the molecular interactions and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives can be inferred from the studies on related compounds. Nitrofurantoin, for example, undergoes desolvation reactions to yield anhydrous forms, which can be an alternative route to prepare anhydrous co-crystals . The formation of a metal complex from a nitrobenzamide derivative involves the loss of N–H proton resonance and shifts in stretching vibrations, indicating the chemical changes that occur upon complexation . These reactions highlight the potential chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are characterized by various analytical techniques. Thermochemical studies of nitrofurantoin solvates provide insights into their stability and molar ratios . The characterization of the nickel(II) complex includes spectroscopic methods and thermolysis to produce nickel sulfide nanocrystals, demonstrating the compound's utility as a precursor for nanomaterials . Additionally, the biological activity of nitrofuran derivatives as dual inhibitors of inflammation and tuberculosis, along with their molecular docking studies, suggest that these compounds have significant pharmacological properties . These findings contribute to a broader understanding of the properties that this compound may exhibit.

科学的研究の応用

Bioreductive Prodrug Systems

The 5-nitrofuran-2-ylmethyl group, closely related to the chemical structure , has been identified as a potential bioreductively activated pro-drug system. Research shows that these nitrofurans could be used for the selective release of therapeutic drugs in hypoxic solid tumors, indicating potential applications in cancer therapy. This mechanism relies on biomimetic reduction, which triggers the release of parent drugs, highlighting its potential in designing more effective cancer treatment strategies (Berry et al., 1997).

Structural and Thermochemical Studies

In the realm of antibiotic agents like nitrofurantoin, the structural and thermochemical analysis of solvates and salts opens up avenues for developing new solid forms of active pharmaceutical ingredients (APIs). While not directly involving N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide, these studies demonstrate the importance of understanding molecular interactions for optimizing drug formulations and enhancing their efficacy (Vangala et al., 2013).

Cytoprotective Effects

Research on compounds structurally similar to this compound, such as (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231), has demonstrated cytoprotective effects against DNA and mitochondrial damage in human colon fibroblast cells. These findings suggest that analogs of this compound may offer protective benefits against cellular damage induced by carcinogens, underscoring their potential in chemoprevention and therapeutic interventions (Tan et al., 2019).

Liquid Chromatography and High-Resolution Mass Spectrometry

The determination of nitrofuran metabolites in fish samples using advanced analytical techniques like liquid chromatography coupled to high-resolution Orbitrap mass spectrometry showcases the role of chemical analysis in ensuring food safety and compliance with regulatory standards. This approach is essential for the detection of residues from veterinary drug use in food-producing animals, highlighting the broader applications of compounds related to this compound in environmental and food safety research (Trantopoulos et al., 2019).

Computational Design for Photolabile Protecting Groups

The computational design of improved two-photon active caging compounds based on nitrodibenzofuran, a structural motif related to the chemical , underscores the potential for designing novel light-sensitive protecting groups. These findings are critical for the development of advanced materials and methods in photochemistry and photopharmacology, expanding the utility of this compound derivatives in controlled drug release and other light-mediated applications (Dreuw et al., 2012).

作用機序

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

将来の方向性

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDACEFKBMMYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B3012559.png)

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)